

Confirming the anti-leukemic activity of (R)-MRT199665 in different cell lines

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Compound of Interest		
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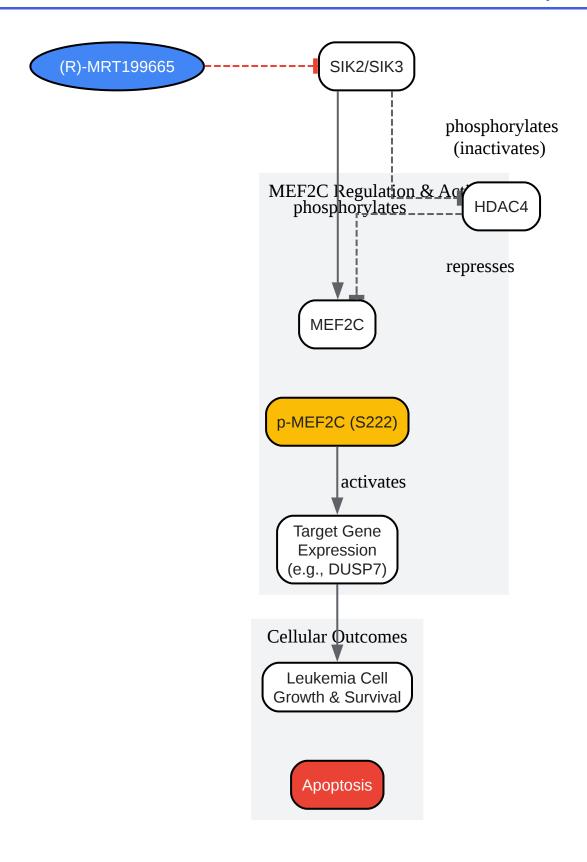
Comparative Analysis of (R)-MRT199665's Anti-Leukemic Efficacy

A focused examination of **(R)-MRT199665**, a potent inhibitor of MARK, SIK, and AMPK kinases, reveals significant anti-leukemic activity, particularly in Acute Myeloid Leukemia (AML) cell lines characterized by MEF2C activation. This guide provides a comparative overview of its efficacy, the underlying mechanism, and detailed experimental protocols for its assessment. **(R)-MRT199665** is an isomer of MRT199665, a compound demonstrated to cause apoptosis in human AML cells.[1][2]

Mechanism of Action: Targeting MEF2C Phosphorylation

MRT199665 functions as a potent, ATP-competitive inhibitor of several kinases, including MARK, SIK, and AMPK.[1][2][3] Its anti-leukemic effect is primarily linked to the inhibition of Salt-Inducible Kinases (SIKs), which in turn blocks the phosphorylation of Myocyte Enhancer Factor 2C (MEF2C) at the S222 residue.[1][4] This phosphorylation is a known marker for chemoresistance in AML.[4] By inhibiting this pathway, MRT199665 leads to a dose-dependent reduction in both total and phosphorylated MEF2C, ultimately causing apoptosis in AML cells that are dependent on MEF2C signaling.[1][4]





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Caption: (R)-MRT199665 signaling pathway in MEF2C-activated AML.



Comparative Efficacy in AML Cell Lines

The sensitivity of AML cell lines to MRT199665 correlates strongly with their MEF2C phosphorylation status. Cell lines with endogenous MEF2C phosphorylation are significantly more sensitive to the inhibitor than those lacking MEF2C.

Cell Line	MEF2C Status	Mean IC50 (nM) of MRT199665
OCI-AML2	Phospho-MEF2C High	26 ± 13 (Group Mean)
MV4-11	Phospho-MEF2C High	26 ± 13 (Group Mean)
MOLM-13	Phospho-MEF2C High	26 ± 13 (Group Mean)
Kasumi-1	Phospho-MEF2C High	26 ± 13 (Group Mean)
NB-4	MEF2C Lacking	990 ± 29 (Group Mean)
HEL	MEF2C Lacking	990 ± 29 (Group Mean)
HL-60	MEF2C Lacking	990 ± 29 (Group Mean)
U937	MEF2C Lacking	990 ± 29 (Group Mean)

Data represents the mean IC50 values for two distinct groups of AML cell lines after 48 hours of treatment.[1]

Alternative SIK Inhibitors

While **(R)-MRT199665** is a potent inhibitor, other compounds targeting the SIK family have also been developed for anti-leukemic applications. YKL-05-099 is another SIK inhibitor that has demonstrated efficacy in MLL-rearranged leukemia cells by inducing cell-cycle arrest and apoptosis.[5] This suggests that targeting the SIK/MEF2C axis is a viable therapeutic strategy in specific AML subtypes.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon these findings. Below are standard protocols for assessing the anti-leukemic activity of kinase inhibitors.



Cell Viability and IC50 Determination Assay

This protocol determines the concentration of an inhibitor required to reduce cell viability by 50%.

- Cell Culture: AML cell lines (e.g., MOLM-13, OCI-AML2) are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and maintained at 37°C in a humidified 5% CO2 incubator.
- Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10⁴ cells per well in 100 μL of media.
- Compound Treatment: (R)-MRT199665 is dissolved in DMSO to create a stock solution.
 Serial dilutions are prepared in culture media and added to the wells to achieve final concentrations ranging from 1 nM to 100 μM.[1] A DMSO-only well serves as the vehicle control.
- Incubation: Plates are incubated for 48-72 hours.
- Viability Assessment: 10 μL of a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay) is added to each well. The plate is incubated for 10 minutes at room temperature to stabilize the luminescent signal.
- Data Acquisition: Luminescence is read using a plate reader.
- Analysis: The relative luminescence units (RLU) are normalized to the vehicle control. The IC50 value is calculated by fitting the data to a four-parameter dose-response curve using appropriate software (e.g., GraphPad Prism).

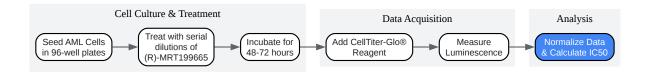
Western Blot for MEF2C Phosphorylation

This protocol measures the dose-dependent effect of the inhibitor on the phosphorylation of its target.

• Cell Treatment: Cells are seeded in 6-well plates and treated with varying concentrations of **(R)-MRT199665** (e.g., 10 nM to 1000 nM) for a specified time, typically 12 hours.[1]



- Cell Lysis: Cells are harvested and lysed on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.
 [6]
- Protein Quantification: The total protein concentration of each lysate is determined using a BCA protein assay.
- SDS-PAGE and Transfer: Equal amounts of protein (20-30 μg) are loaded onto an SDS-PAGE gel for electrophoresis. The separated proteins are then transferred to a PVDF membrane.
- Immunoblotting:
 - The membrane is blocked for 1 hour at room temperature with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
 - The membrane is incubated overnight at 4°C with a primary antibody specific for phosphorylated MEF2C (p-MEF2C S222).
 - After washing with TBST, the membrane is incubated with a horseradish peroxidase
 (HRP)-conjugated secondary antibody for 1 hour at room temperature.
 - The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
- Stripping and Reprobing: The membrane is stripped and reprobed with an antibody for total MEF2C and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.[6]



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Caption: Experimental workflow for IC50 determination.

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